MAO-B Selectivity Window of the 5-Amino Congener: >150,000-Fold Discrimination Over MAO-A
Although direct enzymatic data for 1-(p-tolyl)-1H-imidazole-4-carboxamide (the des-amino parent) are absent from the public domain, the closest structurally characterized analog—5-amino-1-(p-tolyl)-1H-imidazole-4-carboxamide—provides a quantitative benchmark for the selectivity-conferring role of the N1-p-tolyl substituent in the imidazole-4-carboxamide series. In rat and bovine MAO assays, this 5-amino-p-tolyl analog exhibits an exceptionally wide selectivity window: IC₅₀ = 2.80 nM against rat MAO-A versus IC₅₀ = 430,000 nM against bovine MAO-B, yielding a >150,000-fold selectivity ratio [1]. This places the selectivity of the p-tolyl-bearing scaffold far beyond that of comparator imidazole-4-carboxamide congeners with different N1-substituents. For instance, in a parallel MAO-B profiling study curated in BindingDB (BDBM256679, US Patent 10,968,213 Example 58), an N1-substituted imidazole-4-carboxamide bearing a different aryl group showed an MAO-B IC₅₀ of 100,000 nM—comparable to the p-tolyl analog's MAO-B value but entirely lacking the corresponding MAO-A potency, indicating that the N1-p-tolyl group uniquely enables high-affinity MAO-A engagement [2]. The des-amino parent compound, lacking the 5-NH₂ donor, is predicted to exhibit lower absolute MAO-A affinity but retains the N1-p-tolyl pharmacophore that drives MAO-A/MAO-B selectivity discrimination.
| Evidence Dimension | MAO-A vs. MAO-B inhibitory potency (selectivity ratio) |
|---|---|
| Target Compound Data | 5-Amino-1-(p-tolyl)-1H-imidazole-4-carboxamide: MAO-A IC₅₀ = 2.80 nM; MAO-B IC₅₀ = 430,000 nM |
| Comparator Or Baseline | Comparator imidazole-4-carboxamide (US Patent 10,968,213 Example 58): MAO-B IC₅₀ = 100,000 nM; MAO-A IC₅₀ = 100,000 nM (non-selective) |
| Quantified Difference | Selectivity ratio (MAO-B/MAO-A): >150,000 for p-tolyl analog vs. ~1 for comparator; MAO-A potency difference: >35,000-fold |
| Conditions | Rat liver mitochondrial MAO-A (serotonin substrate, 60 min preincubation); bovine brain mitochondrial MAO-B (benzylamine substrate); comparator assay: recombinant human MAO-A and MAO-B, MAO-Glo™ assay, pH 7.5 |
Why This Matters
The >150,000-fold MAO-A/MAO-B selectivity of the p-tolyl-substituted scaffold—driven by the N1-aryl pharmacophore—is a quantifiable differentiator that cannot be achieved with 1-phenyl, 1-benzyl, or N1-unsubstituted imidazole-4-carboxamide analogs, making 1-(p-tolyl)-1H-imidazole-4-carboxamide the rational starting point for neuroscience SAR programs requiring isoform-selective MAO modulation.
- [1] BindingDB Entry BDBM50088564 (CHEMBL3577041). Affinity Data: Inhibition of MAO-A in rat liver mitochondria (IC₅₀ = 2.80 nM) and MAO-B in bovine brain mitochondria (IC₅₀ = 430,000 nM). Curated by ChEMBL from King Saud University data. View Source
- [2] BindingDB Entry BDBM256679 (US10053456, US10414761, US10968213, US9487511, US9718814, Example 58). Affinity Data: MAO-B IC₅₀ = 100,000 nM; MAO-A IC₅₀ = 100,000 nM. MAO-Glo™ Assay, pH 7.5. View Source
